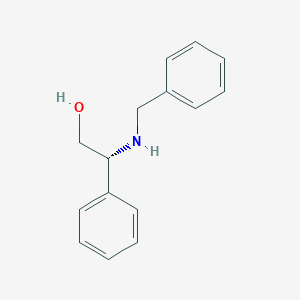

(R)-(-)-N-Benzyl-2-phenylglycinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(benzylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFBWZQHBTVPEO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443111 | |

| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14231-57-3 | |

| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-N-Benzyl-2-phenylglycinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-N-Benzyl-2-phenylglycinol physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-(-)-N-Benzyl-2-phenylglycinol

Introduction

This compound (CAS No. 14231-57-3) is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2][3] As a derivative of phenylglycine, its structural combination of a secondary amine, a primary alcohol, and two distinct phenyl moieties confers upon it a unique stereochemical profile.[1] This profile makes it a valuable chiral auxiliary and a key starting material for the asymmetric synthesis of other complex molecules, such as α-amino phosphonic acids and optically pure β-substituted amines.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective application. These properties—from melting point and solubility to optical rotation—govern its handling, reaction setup, purification, and formulation. This guide provides a detailed examination of these core characteristics, blending established data with the practical methodologies required for their verification in a research setting.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. This data serves as a foundational reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 14231-57-3 | [2][3][4] |

| Molecular Formula | C₁₅H₁₇NO | [2][3][4] |

| Molecular Weight | 227.30 g/mol | [2][4] |

| Appearance | White to off-white solid (powder, crystals, or chunks) | [1] |

| Boiling Point | 87-90 °C (literature value, likely at reduced pressure) | [2][5] |

| Specific Optical Rotation | [α]²¹/D -80° (c=0.85 in ethanol) | [2] |

| Melting Point | Data not readily available in common chemical databases | [6] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

Detailed Analysis and Experimental Protocols

As a senior scientist, it is understood that catalog values are a starting point. True scientific integrity requires the ability to verify these properties. The following sections detail the causality behind the experimental choices and provide robust, self-validating protocols for determining the most critical physical characteristics of this compound.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden this range. For this compound, the presence of both N-H and O-H groups allows for intermolecular hydrogen bonding, which is expected to result in a relatively high melting point for its molecular weight.[1] While a precise value is not widely published, the protocol to determine it is universal.

Methodology: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument), which offers high precision and safety compared to traditional oil baths.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and crystalline.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder until a small amount of sample (1-2 mm in height) enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom. A densely packed sample is critical for an accurate reading.

-

-

Instrument Setup & Rough Measurement (Optional but Recommended):

-

Insert the packed capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-20 °C/minute) to quickly find an approximate melting range. This saves time and prevents overshooting the melting point during the precise measurement.

-

-

Precise Measurement:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

-

Insert a fresh capillary with the sample.

-

Set a slow heating ramp rate (1-2 °C/minute). A slow rate is essential to allow the system to remain in thermal equilibrium, yielding an accurate range.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal of solid melts into a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. Repeat the measurement with a fresh sample until two consistent readings are obtained.

-

Logical Workflow: Melting Point Determination

Caption: Workflow for precise melting point determination.

Specific Optical Rotation

Expertise & Experience: this compound is a chiral molecule, meaning it is non-superimposable on its mirror image. This property causes it to rotate the plane of plane-polarized light. The "(-)" designation indicates it is levorotatory, rotating light counter-clockwise. Specific rotation is an intensive property and a critical quality attribute, as it confirms the compound's stereochemical identity and can be used to determine its enantiomeric purity.

The specific rotation ([α]) is calculated from the observed rotation (α) using the Biot equation: [α] = α / (l * c) , where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.[5]

Methodology: Polarimetry

This protocol outlines the standard procedure for measuring specific rotation.

Step-by-Step Protocol:

-

Solution Preparation:

-

Accurately weigh a sample of this compound (e.g., 85.0 mg).

-

Quantitatively transfer the sample to a 10.0 mL volumetric flask.

-

Dissolve the sample in and dilute to the mark with the specified solvent (e.g., ethanol, as per the literature value of c=0.85 in ethanol).[2] Ensure the sample is completely dissolved. The concentration (c) is 0.085 g/10 mL or 0.0085 g/mL.

-

-

Instrument Preparation:

-

Turn on the polarimeter's light source (typically a sodium D-line lamp, λ = 589 nm) and allow it to warm up as per the manufacturer's instructions.

-

Calibrate the instrument by taking a "zero" reading with a sample cell filled only with the pure solvent (ethanol).

-

-

Sample Measurement:

-

Rinse the sample cell (typically 1 dm in length) with a small amount of the prepared solution, then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α). The reading should be negative.

-

-

Calculation and Reporting:

-

Use the Biot equation to calculate the specific rotation.

-

Example calculation: If the observed rotation α = -0.68°, path length l = 1 dm, and concentration c = 0.0085 g/mL, then [α] = -0.68 / (1 * 0.0085) = -80°.

-

Report the result including the temperature and wavelength: [α]²¹/D -80° (c=0.85 in ethanol).

-

Logical Workflow: Specific Rotation Measurement

Caption: Workflow for specific optical rotation measurement.

Aqueous Solubility

Expertise & Experience: Solubility is one of the most critical physicochemical properties in drug development, directly impacting a compound's absorption and bioavailability.[7] For a compound like this compound, the two large, nonpolar phenyl and benzyl groups suggest low aqueous solubility.[1] We must distinguish between two types of solubility: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium state and is the gold standard for pre-formulation studies.

Methodology: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol is the definitive method for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

-

Media Preparation: Prepare relevant aqueous buffers, typically spanning the physiological pH range (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the intestine).[8] A standard phosphate-buffered saline (PBS) at pH 7.4 is also commonly used.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is established.

-

Equilibration:

-

Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Continuously agitate the samples during incubation using an orbital shaker or rotator to facilitate dissolution.

-

-

Separation of Undissolved Solid:

-

After incubation, allow the vials to stand briefly for large particles to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved solid particles. Centrifugation followed by collection of the supernatant can also be used. This step is critical to avoid artificially high concentration readings.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations to accurately quantify the amount in the filtrate.

-

-

Reporting: The determined concentration is the thermodynamic solubility of the compound in that specific medium, typically reported in µg/mL or µM.

Logical Workflow: Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask solubility method.

Spectroscopic Profile

While detailed spectra are best analyzed in dedicated software, it is useful for the researcher to know what data is available and what information it provides. For this compound, mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data have been cataloged.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (227.3 g/mol ) and its fragmentation pattern, which helps confirm the molecular structure.[9][10]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would include a broad O-H stretch (from the alcohol), an N-H stretch (from the secondary amine), C-H stretches for the aromatic rings, and C=C stretches characteristic of the phenyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers the most detailed structural information, showing the chemical environment of each hydrogen and carbon atom. This is the definitive technique for confirming the precise connectivity and structure of the molecule in solution.

References

- Organic Chemistry. (2006).

- CymitQuimica. (n.d.). CAS 14231-57-3: this compound.

- SpectraBase. (n.d.). This compound.

- Crysdot LLC. (n.d.). (R)-2-(Benzylamino)-2-phenylethanol.

- SLIDESHARE. (2013).

- AK Scientific, Inc. (n.d.). (R)-(-)

- AK Scientific, Inc. (n.d.). 14231-57-3 this compound.

- Wikipedia. (n.d.).

- YouTube. (2021).

- World Health Organiz

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 98.

- University of Missouri–St. Louis. (n.d.).

- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.

- Santa Cruz Biotechnology. (n.d.). This compound.

Sources

- 1. CAS 14231-57-3: this compound [cymitquimica.com]

- 2. (R)-(-)-N-苄基-2-苯甘氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. 14231-57-3 this compound AKSci 4040BB [aksci.com]

- 6. aksci.com [aksci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound | 14231-57-3 [amp.chemicalbook.com]

(R)-(-)-N-Benzyl-2-phenylglycinol CAS number 14231-57-3

An In-depth Technical Guide to (R)-(-)-N-Benzyl-2-phenylglycinol (CAS 14231-57-3): A Cornerstone for Asymmetric Synthesis

Abstract and Strategic Overview

This compound, identified by CAS number 14231-57-3, is a pivotal chiral molecule in the field of synthetic organic chemistry. As a derivative of (R)-phenylglycinol, it possesses a defined stereocenter that makes it an exceptionally valuable chiral auxiliary.[1] This guide provides an in-depth analysis for researchers and drug development professionals on its synthesis, physicochemical properties, and, most critically, its mechanistic application in controlling stereochemical outcomes. The narrative emphasizes the causality behind experimental design, aiming to equip scientists with both the theoretical foundation and practical protocols necessary to leverage this reagent's full potential in asymmetric synthesis, particularly for creating optically pure α-amino phosphonic acids and β-substituted amines.

Physicochemical and Structural Properties

The efficacy of this compound stems from its unique structural and chemical characteristics. It is an organic compound featuring a secondary amine and a primary alcohol, with its chirality centered at the carbon atom bonded to the phenyl and amino groups.[1] The presence of both a benzyl and a phenyl group contributes to significant steric bulk, a key feature for its function as a chiral director, and enhances its solubility in common organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 14231-57-3 | [2] |

| Molecular Formula | C₁₅H₁₇NO | [2] |

| Molecular Weight | 227.30 g/mol | [2] |

| Appearance | White to off-white powder, crystals, or chunks | [1] |

| Boiling Point | 87-90 °C (lit.) | |

| Optical Activity | [α]21/D −80°, c = 0.85 in Ethanol | |

| SMILES | OCc2ccccc2 | |

| InChI Key | FTFBWZQHBTVPEO-HNNXBMFYSA-N |

Synthetic Pathway: From Phenylglycinol to a Chiral Director

The most direct and practical synthesis of this compound involves the N-benzylation of its precursor, (R)-(-)-2-Phenylglycinol (CAS 56613-80-0).[3] This transformation is typically achieved via reductive amination, a robust and high-yielding method in organic synthesis.

Synthesis Workflow Diagram

Sources

(R)-(-)-N-Benzyl-2-phenylglycinol molecular structure and stereochemistry

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-N-Benzyl-2-phenylglycinol

This guide provides a comprehensive technical overview of this compound, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and stereochemical intricacies, its synthesis, and its critical applications in the stereoselective preparation of key pharmaceutical intermediates.

Introduction: The Significance of Stereochemical Control

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with enantiomers—molecules that are non-superimposable mirror images of each other. This specificity can lead to one enantiomer of a drug being therapeutically active while the other is inactive or, in some cases, harmful[1]. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.

Chiral auxiliaries are instrumental in achieving this control. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with a high degree of stereoselectivity. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse[2]. This compound has emerged as a valuable chiral auxiliary due to its straightforward preparation from (R)-phenylglycinol, its rigid structure that allows for effective stereochemical communication, and its utility in the synthesis of important building blocks like non-natural amino acids.

Molecular Structure and Stereochemistry

This compound is a chiral amino alcohol with the chemical formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol [3][4]. Its structure features a central ethylamino alcohol backbone substituted with both a phenyl and a benzyl group.

| Property | Value | Reference |

| CAS Number | 14231-57-3 | [3][4] |

| Molecular Formula | C₁₅H₁₇NO | [3][4] |

| Molecular Weight | 227.30 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Optical Activity | [α]²¹/D ≈ -80° (c=0.85 in ethanol) | [6] |

Deciphering the Stereochemical Descriptors

The nomenclature "this compound" precisely defines the molecule's three-dimensional structure and its interaction with plane-polarized light.

-

(R)-Configuration: The 'R' descriptor refers to the absolute configuration of the single stereocenter—the carbon atom bonded to the hydroxyl, phenyl, and benzylamino groups. This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is as follows:

-

-OH (highest atomic number of the directly attached atom)

-

-NHCH₂Ph

-

-Ph

-

-H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the 'R' designation.

-

-

(-)-Levorotatory Nature: The '(-)' symbol indicates that a solution of this compound rotates plane-polarized light to the left (counter-clockwise). This is an experimentally determined property and is not directly predictable from the 'R' or 'S' configuration[6].

Caption: CIP priority rules for the stereocenter of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with the commercially available chiral amino alcohol, (R)-2-phenylglycinol. This method is advantageous due to its high yield and the preservation of the stereochemical integrity of the starting material.

Caption: Reductive amination workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol: Reductive Amination

This protocol is based on established procedures for the reductive amination of aldehydes with primary amines.

Materials:

-

(R)-2-phenylglycinol

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Imine Formation: To a solution of (R)-2-phenylglycinol (1.0 eq.) in DCM or MeOH, add benzaldehyde (1.0-1.2 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: The reaction mixture is cooled in an ice bath, and sodium triacetoxyborohydride (1.5 eq.) is added portion-wise. If using NaBH₄, it is also added carefully in portions. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its optical purity can be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value[6].

Application in Asymmetric Synthesis

This compound is primarily used as a precursor to other chiral auxiliaries, most notably chiral oxazolidinones. These derivatives are then employed in a variety of asymmetric transformations.

Synthesis of Chiral α-Amino Phosphonic Acids

α-Amino phosphonic acids are important structural motifs in medicinal chemistry due to their role as mimics of α-amino acids, exhibiting a range of biological activities[2]. The asymmetric synthesis of these compounds can be achieved with high diastereoselectivity using a chiral oxazolidine derived from this compound.

The general workflow involves the condensation of the chiral amino alcohol with an aldehyde to form a chiral oxazolidine. This is followed by the diastereoselective addition of a phosphite to the oxazolidine, and subsequent hydrolysis to yield the desired α-amino phosphonic acid.

Caption: Asymmetric synthesis of α-amino phosphonic acids.

Mechanism of Stereocontrol: The stereochemical outcome of the phosphite addition is dictated by the chiral environment created by the oxazolidine. The bulky benzyl and phenyl groups on the auxiliary block one face of the molecule, forcing the incoming nucleophile (the phosphite) to attack from the less sterically hindered face. This results in the preferential formation of one diastereomer.

| Substrate (Aldehyde) | Diastereomeric Ratio (dr) | Reference |

| Benzaldehyde | >95:5 | [6] |

| Isovaleraldehyde | >95:5 | [6] |

| Pivalaldehyde | >98:2 | [6] |

Synthesis of Chiral β-Amino Acids

Optically pure β-amino acids are valuable building blocks for the synthesis of β-peptides, which can form stable secondary structures, and are found in a number of biologically active natural products[7]. This compound can be utilized as a chiral auxiliary in the asymmetric synthesis of β-amino acids, for example, through a Mannich-type reaction.

Spectroscopic Data and Interpretation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts (δ, ppm):

-

7.20-7.40 (m, 10H): A complex multiplet corresponding to the aromatic protons of the two phenyl rings.

-

4.15 (dd, 1H): The methine proton on the chiral carbon, coupled to the adjacent methylene protons.

-

3.80 (d, 1H) and 3.70 (d, 1H): The two diastereotopic protons of the benzyl methylene group, appearing as a pair of doublets (an AB quartet).

-

3.65 (dd, 1H) and 3.55 (dd, 1H): The two diastereotopic protons of the methylene group adjacent to the hydroxyl group.

-

2.50 (br s, 2H): Broad singlet corresponding to the exchangeable protons of the -OH and -NH groups.

¹³C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts (δ, ppm):

-

140.0, 139.5, 128.5, 128.4, 128.2, 127.5, 127.2, 127.0: Aromatic carbons.

-

66.5: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

-

65.0: Methine carbon of the stereocenter.

-

54.0: Methylene carbon of the benzyl group (-CH₂Ph).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of the key functional groups in the molecule.

Key FTIR Peaks (cm⁻¹):

-

3100-3500 (broad): O-H and N-H stretching vibrations, often appearing as a broad band due to hydrogen bonding.

-

3000-3100: Aromatic C-H stretching.

-

2850-2960: Aliphatic C-H stretching.

-

1450-1600: C=C stretching vibrations of the aromatic rings.

-

1000-1250: C-N and C-O stretching vibrations.

Conclusion

This compound stands as a testament to the power of chiral auxiliaries in asymmetric synthesis. Its well-defined stereochemistry, accessible synthesis, and proven utility in directing the formation of new stereocenters make it an invaluable tool for chemists in academia and industry. This guide has provided a detailed examination of its structure, synthesis, and applications, underscoring its importance in the ongoing quest for stereochemically pure molecules that are the foundation of modern medicine. The principles and protocols outlined herein offer a solid foundation for the effective application of this versatile chiral auxiliary in the development of novel therapeutics.

References

-

Asymmetric Synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central (PMC) - NIH. (2025-08-05) [Link]

-

Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PubMed Central (PMC) - NIH.[Link]

-

Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. PubMed Central (PMC) - NIH.[Link]

-

Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews (RSC Publishing). (2006-02-10) [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Human Metabolome Database.[Link]

-

Chiral auxiliary - Wikipedia. Wikipedia.[Link]

-

Asymmetric synthesis of chiral α-benzyl mercaptoglycine derivatives. ResearchGate.[Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). (2010-02-24) [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.[Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

This compound, min 98%, 1 gram. CP Lab Safety.[Link]

-

Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community.[Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. PubMed Central (PMC) - NIH. (2022-12-20) [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO.[Link]

-

Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). ResearchGate.[Link]

-

Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. ResearchGate. (2022-10-03) [Link]

-

Benzyl alcohol - the NIST WebBook. NIST.[Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound 98 14231-57-3 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Amino Alcohols

In the landscape of modern pharmaceutical development and asymmetric synthesis, chiral 1,2-amino alcohols stand as pivotal building blocks. Their inherent bifunctionality and stereochemical integrity make them invaluable as both precursors to complex molecular targets and as chiral auxiliaries to guide the stereochemical outcome of subsequent reactions. Among these, (R)-(-)-N-Benzyl-2-phenylglycinol is a compound of significant interest. Its structural motif is found in various biologically active molecules, and its utility as a chiral ligand and synthetic intermediate is well-established. This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthesis of this compound, grounded in fundamental principles and practical, field-tested insights.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary synthons: a chiral C2-amino alcohol backbone and a benzyl group. This immediately suggests a convergent synthetic strategy.

Conceptual Retrosynthesis of this compound

Caption: Retrosynthetic analysis highlighting the key C-N bond disconnection.

Several synthetic methodologies could achieve this transformation. Direct N-alkylation of (R)-(-)-2-phenylglycinol with benzyl halide is a possibility; however, this method often suffers from a lack of chemoselectivity, with potential for O-alkylation and over-alkylation to the tertiary amine, leading to purification challenges.

A more elegant and controllable approach is reductive amination . This powerful and widely used transformation involves the reaction of an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and generally provides clean products with high yields. Given the commercial availability of the chiral precursor, (R)-(-)-2-phenylglycinol[1], and benzaldehyde, reductive amination represents the most strategic and industrially scalable route.

The Core of the Synthesis: Reductive Amination

The chosen synthetic pathway leverages the nucleophilic character of the primary amine in (R)-(-)-2-phenylglycinol and the electrophilic nature of the carbonyl carbon in benzaldehyde. The reaction proceeds in two key stages within a single pot.

Mechanistic Insights

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of (R)-(-)-2-phenylglycinol on the carbonyl carbon of benzaldehyde. This is followed by a proton transfer and subsequent dehydration to yield a protonated imine, known as an iminium ion. The reaction is typically catalyzed by mild acid, which serves to activate the carbonyl group and facilitate the dehydration step.

-

Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is irreversible and drives the reaction to completion, yielding the desired N-benzylated product.

Mechanism of Reductive Amination

Caption: The two-stage mechanism of reductive amination.

Critical Parameter Selection: The Role of the Reducing Agent

The choice of reducing agent is paramount for the success of a reductive amination.[2][3] The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde, especially at neutral or acidic pH. Requires careful control of addition. |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over carbonyls at mildly acidic pH (pH 4-6).[2] | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly effective and selective. Milder and less toxic than NaBH₃CN. Does not require pH control.[2] | More expensive. |

For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the recommended reagent. Its high selectivity minimizes the formation of benzyl alcohol (from the reduction of benzaldehyde), simplifying the final purification. Its effectiveness in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) makes it exceptionally practical for a laboratory setting.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All necessary safety precautions should be taken.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Eq. |

| (R)-(-)-2-Phenylglycinol | 137.18 g/mol | 10.0 g | 0.073 mol | 1.0 |

| Benzaldehyde | 106.12 g/mol | 8.5 g (8.1 mL) | 0.080 mol | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 g/mol | 18.5 g | 0.087 mol | 1.2 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Saturated aq. NaHCO₃ | - | ~150 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(-)-2-phenylglycinol (10.0 g, 0.073 mol).

-

Dissolution: Add dichloromethane (200 mL) and stir until the solid is fully dissolved.

-

Aldehyde Addition: Add benzaldehyde (8.1 mL, 0.080 mol) to the solution via syringe. Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the imine intermediate.

-

Reductant Addition: In a single portion, carefully add sodium triacetoxyborohydride (18.5 g, 0.087 mol) to the stirring solution. Note: The reaction is exothermic, and some gas evolution may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

-

Workup - Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Workup - Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a pale yellow oil or solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Expected Outcome and Characterization

The final product, this compound, should be a white to off-white solid.[4]

-

Yield: Typically >85% after purification.

-

Purity: >98% as determined by NMR and HPLC.

-

Optical Activity: [α]D ≈ -80° (c = 0.85 in ethanol).[4]

-

Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The stereochemical integrity should be confirmed by chiral HPLC.

Applications in Drug Discovery and Asymmetric Synthesis

The successful synthesis of enantiomerically pure this compound opens the door to several advanced applications:

-

Chiral Auxiliary: The product itself can be used as a chiral auxiliary. For instance, it can be cyclized to form chiral oxazolidines, which are used to direct the stereochemistry of enolate alkylation reactions.[4]

-

Precursor to Biologically Active Molecules: This compound serves as a key starting material for the synthesis of optically pure β-substituted amines and α-amino phosphonic acids, which are important pharmacophores.[4]

-

Ligand Synthesis: The amino alcohol functionality is ideal for the synthesis of chiral ligands for asymmetric catalysis, influencing the enantioselectivity of metal-catalyzed reactions.

Conclusion

The synthesis of this compound via reductive amination of (R)-(-)-2-phenylglycinol with benzaldehyde is a robust, efficient, and highly reliable method. The use of sodium triacetoxyborohydride as the reducing agent ensures high chemoselectivity and simplifies the purification process. This in-depth guide provides the necessary theoretical grounding and a practical, step-by-step protocol for researchers and drug development professionals to confidently produce this valuable chiral building block, enabling further innovation in asymmetric synthesis and the discovery of new therapeutic agents.

References

-

Arienzo, R., et al. (2009). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules, 14(7), 2549-2560. Available at: [Link]

-

Boruah, M., et al. (2012). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 111-117. Available at: [Link]

-

Amat, M., et al. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications, 6(4), 517-526. Available at: [Link]

-

James Ashenhurst. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

MacMillan, D. W. C., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(1), 534-540. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Martinez, R., et al. (2021). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Molecules, 26(22), 6891. Available at: [Link]

-

Stojanović, S., et al. (2007). Benzylation of N-benzyl-2-phenylacetamide. Journal of the Serbian Chemical Society, 72(1), 69-75. Available at: [Link]

-

de Vries, J. G., et al. (2011). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. In The Handbook of Homogeneous Hydrogenation (pp. 1011-1058). Wiley-VCH. Available at: [Link]

-

PrepChem. Preparation of N-Phenylglycine. Available at: [Link]

-

Matassini, C., et al. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 281-308. Available at: [Link]

-

Organic Syntheses. n-benzylacrylamide. Coll. Vol. 4, p.76 (1963); Vol. 35, p.10 (1955). Available at: [Link]

-

PrepChem. Synthesis of N-phenylglycine. Available at: [Link]

Sources

Spectroscopic Characterization of (R)-(-)-N-Benzyl-2-phenylglycinol: A Technical Guide

Introduction: The Structural Significance of a Chiral Amino Alcohol

(R)-(-)-N-Benzyl-2-phenylglycinol is a chiral amino alcohol of significant interest in synthetic organic chemistry. Its utility as a chiral auxiliary and a precursor for more complex molecules, such as α-amino phosphonic acids and optically pure β-substituted amines, necessitates unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the connectivity of its atoms, the nature of its functional groups, and confirming its overall structure.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the expected spectral features and the experimental protocols designed to obtain high-fidelity data. The information presented herein is synthesized from foundational spectroscopic principles and data from analogous structures to provide a robust, representative profile for researchers and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. Each unique chemical environment within the molecule will give rise to a distinct signal, and the interplay between these environments provides a complete structural picture.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the precise electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is dictated by the electron density around it. Electron-withdrawing groups (like oxygen and nitrogen) "deshield" nearby protons, shifting their signals downfield (to a higher ppm). The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons. For a molecule like this compound, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but the labile protons on the alcohol (-OH) and amine (-NH) groups can exhibit broad signals or exchange with trace acidic impurities. Adding a drop of D₂O will cause these signals to disappear, a definitive method for their assignment.

Illustrative ¹H NMR Data (400 MHz, CDCl₃)

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H2, H3, H4, H5, H6 | 7.20 - 7.40 | Multiplet (m) | 5H | Phenyl group (from phenylglycinol) |

| H10, H11, H12, H13, H14 | 7.20 - 7.40 | Multiplet (m) | 5H | Phenyl group (from benzyl) |

| H7 | ~ 4.15 | Doublet of Doublets (dd) | 1H | Methine CH |

| H9 (2H) | ~ 3.85 | AB quartet | 2H | Benzylic CH₂ |

| H15 (2H) | ~ 3.70 | Multiplet (m) | 2H | Methylene CH₂OH |

| H8, -OH | 2.0 - 3.5 | Broad Singlet (br s) | 2H | Amine and Hydroxyl protons (exchangeable) |

Interpretation:

-

Aromatic Region (7.20 - 7.40 ppm): The ten protons from the two distinct phenyl rings are not strictly equivalent. However, in a standard resolution spectrum, their chemical shifts are often very similar, leading to a complex, overlapping multiplet that integrates to 10 protons.

-

Methine Proton (H7, ~4.15 ppm): This proton is attached to a carbon bearing both a phenyl group and the nitrogen atom. It is expected to be a doublet of doublets, split by the two diastereotopic protons of the adjacent methylene group (H15).

-

Benzylic Protons (H9, ~3.85 ppm): The two protons of the benzylic CH₂ group are diastereotopic because they are adjacent to a chiral center (C7). This magnetic non-equivalence means they will have slightly different chemical shifts and will split each other, ideally appearing as a pair of doublets known as an AB quartet.

-

Methylene Protons (H15, ~3.70 ppm): These protons, adjacent to the chiral center, are also diastereotopic. They are split by the methine proton (H7) and by each other, resulting in a complex multiplet.

-

Exchangeable Protons (2.0 - 3.5 ppm): The N-H and O-H protons have variable chemical shifts that are highly dependent on concentration, temperature, and solvent. They often appear as broad singlets due to rapid chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons attached to heteroatoms are shifted significantly downfield. Quaternary carbons (those with no attached protons) typically show weaker signals. A standard ¹³C experiment is proton-decoupled, meaning each unique carbon atom appears as a single line.

Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1, C10-C14 (ipso/aromatic) | 127.0 - 141.0 | Aromatic Carbons |

| C15 | ~ 66.0 | Methylene CH₂OH |

| C7 | ~ 64.0 | Methine CH |

| C9 | ~ 54.0 | Benzylic CH₂ |

Interpretation:

-

Aromatic Region (127.0 - 141.0 ppm): The signals for the twelve aromatic carbons will appear in this region. The two ipso-carbons (C1 and the benzyl ipso-carbon), which are directly attached to other groups, will have distinct shifts from the protonated aromatic carbons.

-

Aliphatic Carbons: The three sp³-hybridized carbons appear upfield. The carbon of the CH₂OH group (C15) is shifted downfield due to the attached oxygen. The methine carbon (C7) and the benzylic carbon (C9) are also deshielded by the adjacent nitrogen and aromatic rings.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. The key is to look for diagnostic peaks in specific regions of the spectrum. For instance, the O-H and N-H stretching region above 3000 cm⁻¹ is highly informative. The sharpness and shape of the O-H stretch can indicate the degree of hydrogen bonding.

Illustrative IR Data (Thin Film/KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3500 | Broad, Medium | O-H Stretch | Alcohol (H-bonded) |

| ~ 3350 | Sharp, Medium | N-H Stretch | Secondary Amine |

| 3020 - 3080 | Medium | =C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1000 - 1150 | Strong | C-O Stretch | Alcohol |

| 690 - 770 | Strong | =C-H Bend | Monosubstituted Benzene |

Interpretation:

-

O-H and N-H Region: A broad absorption centered around 3300-3500 cm⁻¹ is the hallmark of an alcohol's O-H stretch, broadened by hydrogen bonding. Superimposed on this, a sharper, less intense peak for the N-H stretch of the secondary amine is expected.

-

C-H Stretching Region: Two distinct types of C-H stretches will be visible: the aromatic =C-H stretches appearing just above 3000 cm⁻¹, and the aliphatic C-H stretches from the CH and CH₂ groups appearing just below 3000 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals, including the strong C-O stretch of the primary alcohol and the characteristic C=C stretching of the aromatic rings. The strong out-of-plane bending vibrations for monosubstituted benzene rings provide further confirmation of the structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In Electron Ionization (EI-MS), the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) and numerous fragment ions. The fragmentation process is not random; bonds tend to break at their weakest points and in ways that form stable carbocations or radicals. For this compound, the "Nitrogen Rule" is applicable: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Illustrative EI-MS Data

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Identity of Fragment |

| 227 | Low | [M]⁺˙ (Molecular Ion) |

| 196 | Medium | [M - CH₂OH]⁺ |

| 136 | High | [C₆H₅CHNHCH₂]⁺ |

| 106 | Medium | [C₆H₅CHNH₂]⁺ |

| 91 | Base Peak (100%) | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

-

Molecular Ion (m/z 227): The molecular ion peak confirms the molecular weight of the compound (C₁₅H₁₇NO = 227.30 g/mol ). Its intensity is expected to be low due to the molecule's propensity to fragment.

-

Alpha-Cleavage: The bonds adjacent to the nitrogen atom (alpha-cleavage) are prone to breaking. Cleavage of the C7-C15 bond results in the loss of a ·CH₂OH radical (mass 31), giving a fragment at m/z 196.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the bond between the benzylic carbon (C9) and the nitrogen atom to form the highly stable benzyl cation, which rearranges to the tropylium ion ([C₇H₇]⁺). This fragment at m/z 91 is typically the most abundant ion (the base peak).

-

Other Fragments: A fragment at m/z 136 can arise from the cleavage of the C1-C7 bond. A fragment at m/z 106 corresponds to the phenylglycinol amine portion.

Caption: Predicted key fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocols: A Self-Validating System

Trustworthy data is generated from meticulous and well-documented protocols. The following are standard operating procedures for the acquisition of the spectroscopic data described.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Caption: Workflow for NMR Data Acquisition and Processing.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (e.g., 4000 - 600 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Use a gas chromatograph with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities. The oven temperature program should be optimized to ensure good peak shape and resolution.

-

MS Ionization: The eluent from the GC column is directed into the ion source of the mass spectrometer, operating in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum corresponding to that peak is extracted and analyzed for its molecular ion and fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, amine, aromatic rings), and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation pathways. Together, these techniques provide the rigorous characterization required for the use of this important chiral building block in research and development.

References

-

Maury, C., et al. (1996). A Simple and General Asymmetric Synthesis of alpha-Amino Phosphonic Acids. The Journal of Organic Chemistry, 61(11), 3687-3693. [Link]

An In-Depth Technical Guide to the Solubility of (R)-(-)-N-Benzyl-2-phenylglycinol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of (R)-(-)-N-Benzyl-2-phenylglycinol, a critical chiral intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental framework for its determination, and discusses the implications of solubility data in process development and formulation.

Introduction: The Significance of this compound and Its Solubility

This compound is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block for the asymmetric synthesis of a variety of active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[1] The efficiency of synthetic reactions, purification processes, and the ultimate formulation of drug products are all profoundly influenced by the solubility of this intermediate in various organic solvents. An in-depth understanding of its solubility profile is therefore not merely an academic exercise but a cornerstone of rational process design and optimization.

This guide will explore the molecular characteristics of this compound that govern its solubility and present a detailed, field-proven methodology for the experimental determination of its solubility in a range of common organic solvents.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | (2R)-2-(benzylamino)-2-phenylethanol | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 14231-57-3 | [1][3][4] |

| Molecular Formula | C₁₅H₁₇NO | [1][4] |

| Molecular Weight | 227.30 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not consistently reported; literature suggests it is a solid at room temperature. | |

| Boiling Point | 87-90 °C (literature value, may be under reduced pressure) | [1] |

| Optical Activity | [α]21/D −80°, c = 0.85 in ethanol | [1] |

The structure of this compound, featuring a hydroxyl group (-OH), a secondary amine (-NH-), and two phenyl rings, dictates its solubility. The hydroxyl and amine groups are capable of acting as both hydrogen bond donors and acceptors, suggesting potential for favorable interactions with polar protic and aprotic solvents. Conversely, the two bulky, nonpolar phenyl groups contribute to its lipophilicity, indicating that it will also exhibit solubility in less polar organic solvents. The overall solubility in a given solvent will be a balance of these competing factors.

Theoretical Framework: Factors Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of several intermolecular forces and thermodynamic principles.

Solvent Polarity and Hydrogen Bonding

The polarity of a solvent, often quantified by its dielectric constant or polarity index, plays a crucial role.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl and amine groups of this compound, leading to favorable solute-solvent interactions and potentially high solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents possess a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting with the hydroxyl and amine protons of the solute.

-

Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the primary intermolecular forces are weaker van der Waals interactions. The solubility of this compound in these solvents will be driven by the lipophilic character of its phenyl groups.

Crystal Lattice Energy

For a solid to dissolve, the energy released from the interaction of the solute with the solvent molecules must overcome the energy of the crystal lattice (the forces holding the solid together). A high crystal lattice energy can result in lower solubility, even in a thermodynamically favorable solvent.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln). For most solid solutes dissolving in liquid solvents, the process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature. This relationship is described by the van't Hoff equation.

Sources

Chiral purity and enantiomeric excess of (R)-(-)-N-Benzyl-2-phenylglycinol

An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (R)-(-)-N-Benzyl-2-phenylglycinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, directly impacting efficacy, safety, and pharmacokinetic profiles. This compound is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Consequently, the precise determination of its chiral purity and enantiomeric excess (e.e.) is not merely a quality control metric but a fundamental necessity for ensuring the safety and therapeutic effectiveness of the final drug product. This guide provides a comprehensive overview of the principles and methodologies for the robust analysis of the chiral purity of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and polarimetry, offering field-proven insights and detailed protocols.

The Imperative of Chiral Purity in Pharmaceutical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities.[2][3] The human body, being a chiral environment, often interacts differently with each enantiomer of a racemic drug.[4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[1][5] The tragic case of thalidomide serves as a stark reminder of the critical importance of enantiomeric purity.[1]

Regulatory bodies such as the FDA now strongly recommend the development of single-enantiomer drugs, necessitating stringent control over the enantiomeric purity of chiral starting materials and intermediates like this compound.[4][6] This focus on enantiopure pharmaceuticals aims to create drugs with more selective pharmacological profiles, improved therapeutic indices, and simplified pharmacokinetics.[2]

This compound serves as a vital precursor in the asymmetric synthesis of various bioactive molecules, including α-amino phosphonic acids.[7] Its stereochemical configuration is transferred to the final product, making the accurate determination of its enantiomeric excess a critical in-process control.

Analytical Methodologies for the Determination of Enantiomeric Excess

The determination of enantiomeric excess, a measure of the purity of a chiral substance, is a crucial aspect of quality control in the pharmaceutical industry. Several robust analytical techniques are employed for this purpose, each with its own set of advantages and considerations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][8] The direct approach, which utilizes a chiral stationary phase (CSP), is the most common method.[9][10] The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[10]

Principle of Separation: The differential interaction between the enantiomers of this compound and the chiral stationary phase is the basis of separation. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and widely used.[9]

Experimental Protocol: Chiral HPLC Analysis of this compound

-

Column Selection: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is a suitable starting point.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[9] For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[9]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

-

-

Data Analysis:

-

Inject the sample and record the chromatogram.

-

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

-

e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

-

-

Data Presentation: Typical Chiral HPLC Parameters

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) | Broad applicability for a wide range of chiral compounds. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine | Balances solvent strength and selectivity; amine additive improves peak shape for basic analytes.[9] |

| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and resolution. |

| Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Phenyl groups in the analyte provide strong UV absorbance. |

Visualization: Chiral HPLC Workflow

Caption: Workflow for chiral purity analysis by HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess through the use of chiral derivatizing agents (CDAs).[11][12] The principle involves converting the enantiomers of the analyte into diastereomers by reacting them with an enantiomerically pure CDA.[13] Diastereomers have distinct physical and chemical properties, including different NMR spectra, allowing for their quantification.[14][15]

Mosher's Acid Analysis: α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[15][16] The reaction of this compound with an enantiomerically pure form of Mosher's acid chloride (either (R) or (S)) will form diastereomeric amides. The distinct chemical shifts of the protons (or fluorine atoms) in the resulting diastereomers can be observed in the ¹H (or ¹⁹F) NMR spectrum, and the ratio of their integrated peak areas corresponds to the enantiomeric ratio of the original sample.[15][17]

Experimental Protocol: Mosher's Amide Analysis of this compound

-

Reagent Preparation: Use enantiomerically pure (R)- or (S)-Mosher's acid chloride.

-

Derivatization:

-

In a clean, dry NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a slight molar excess (e.g., 1.1 equivalents) of the enantiomerically pure Mosher's acid chloride.

-

Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction.

-

Allow the reaction to proceed to completion at room temperature. It is crucial to ensure complete reaction to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric excess.[15]

-

-

NMR Analysis:

-

Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric amides.

-

Identify a pair of well-resolved signals corresponding to the two diastereomers.

-

Integrate the signals and calculate the enantiomeric excess using the formula:

-

e.e. (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

-

-

Visualization: Principle of Mosher's Acid Analysis

Caption: Conceptual workflow of Mosher's acid analysis.

Polarimetry

Polarimetry is a traditional and rapid method for assessing chiral purity based on the optical activity of a chiral compound.[1] A solution of an enantiomerically pure compound will rotate the plane of plane-polarized light by a specific amount, known as the specific rotation [α]. The observed rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample.

Principle of Measurement: For this compound, the specific rotation is a known physical constant.[7] By measuring the optical rotation of a sample of known concentration, its enantiomeric excess can be estimated by comparing the observed specific rotation to the specific rotation of the pure enantiomer.

Limitations: While polarimetry is a fast and straightforward technique, it is generally less accurate and sensitive than chromatographic or spectroscopic methods.[1] The presence of other optically active impurities can interfere with the measurement, and the specific rotation can be influenced by factors such as temperature, solvent, and wavelength of light. It is often used as a preliminary or complementary technique.

Experimental Protocol: Polarimetric Analysis

-

Sample Preparation: Prepare a solution of this compound of a precisely known concentration in a specified solvent (e.g., ethanol).[7]

-

Measurement:

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path.

-

Measure the optical rotation at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

-

-

Calculation:

-

Calculate the observed specific rotation [α]obs using the formula:

-

[α]obs = α / (l x c)

-

where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

-

Calculate the enantiomeric excess:

-

e.e. (%) = ( [α]obs / [α]max ) x 100

-

where [α]max is the specific rotation of the pure enantiomer.

-

-

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO | [18] |

| Molecular Weight | 227.30 g/mol | [18][19] |

| Appearance | White to off-white solid | [20] |

| Specific Rotation [α] | -80° (c=0.85 in ethanol) | [7][20] |

Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity

The determination of the chiral purity and enantiomeric excess of this compound is a critical undertaking in the development of safe and effective pharmaceuticals. While chiral HPLC stands out as the gold standard for its accuracy, precision, and robustness, a comprehensive understanding of complementary techniques such as NMR spectroscopy with chiral derivatizing agents and polarimetry provides a more complete analytical toolkit. The choice of methodology will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the stage of drug development. By implementing these self-validating systems of analysis, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks and, ultimately, the quality and safety of the final drug product.

References

-

Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

-

MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

-

Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

-

PubMed. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Retrieved from [Link]

-

ACS Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Retrieved from [Link]

-

ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

-

PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

-

Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex. Retrieved from [Link]

-

The Retort. (2012). Mosher's Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]

-

ResearchGate. (2025). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Retrieved from [Link]

- CoLab. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.

-

Advanced Spectroscopy. (n.d.). Advanced Spectroscopy For Enantiomeric Excess Determination. Retrieved from [Link]

-

PubMed. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Retrieved from [Link]

-

PMC - NIH. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Retrieved from [Link]

-

PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

-

ACS Publications. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

ResearchGate. (2025). Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). Retrieved from [Link]

-

SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Scientific Research Publishing. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. Retrieved from [Link]

-